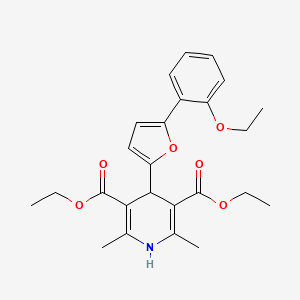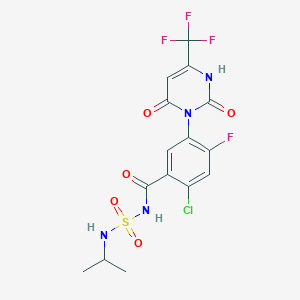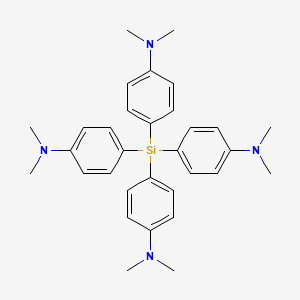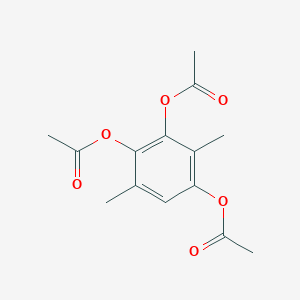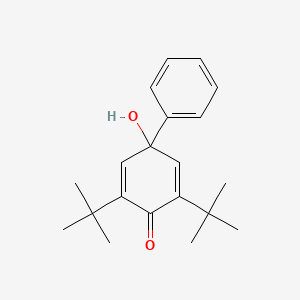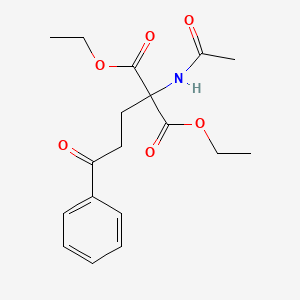
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate is a chemical compound with the molecular formula C18H23NO6 and a molecular weight of 349.387 g/mol . This compound is known for its unique structure, which includes an acetamido group, a phenyl group, and a malonate ester. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate typically involves the reaction of diethyl malonate with an appropriate acetamido derivative under controlled conditions. One common method involves the use of phase-transfer catalysis to facilitate the Michael addition reaction . The reaction conditions often include the use of solvents like toluene or dichloromethane, which are favorable due to their lower polarity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido or phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenyl group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl acetamidomalonate: Another derivative of malonic acid, used as a precursor for amino acids and other compounds.
Uniqueness
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions that are not possible with simpler malonate derivatives.
Properties
CAS No. |
2847-91-8 |
|---|---|
Molecular Formula |
C18H23NO6 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)propanedioate |
InChI |
InChI=1S/C18H23NO6/c1-4-24-16(22)18(19-13(3)20,17(23)25-5-2)12-11-15(21)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,19,20) |
InChI Key |
QCAAZZVXOAEGNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(=O)C1=CC=CC=C1)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)

![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
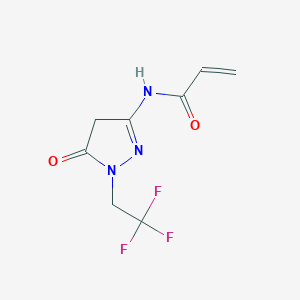

![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
